3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one
Description
3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one (CAS 14735-70-7) is a tricyclic compound featuring a nitrogen atom (aza group) at position 3 and a ketone group at position 2. Its molecular formula is C₈H₉NO, with a molecular weight of 135.16 g/mol and a density of 1.256 g/cm³ at 20°C . The compound exhibits a boiling point of 332.2°C and a melting point of 90–93°C, reflecting its rigid tricyclic framework . Stereoisomers, such as (1S,2S,5R,6R)-configured derivatives (CAS 924272-78-6), highlight the importance of stereochemistry in its physicochemical behavior .
This compound is of interest in synthetic chemistry due to its constrained bicyclic system, which serves as a scaffold for pharmacologically active molecules. Its structural complexity and functional groups make it a candidate for studying protein-ligand interactions and bioactivity profiles .
Properties
IUPAC Name |
(1S,2S,5R,6R)-3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)/t4-,5+,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQHVKGKQXWMW-WNJXEPBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one can be synthesized through multiple methods. One common approach involves a cyclization reaction, where appropriate starting materials and catalysts or solvents are used to form the tricyclic structure . The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound in larger quantities.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the azatricyclo structure can enhance potency against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various derivatives have been synthesized and tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic efficacy.
Organic Synthesis
Building Block in Synthesis
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one serves as a valuable intermediate in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions such as cycloadditions and nucleophilic substitutions.
| Reaction Type | Description | Example Applications |
|---|---|---|
| Cycloaddition | Formation of larger cyclic structures | Synthesis of polycyclic compounds |
| Nucleophilic Substitution | Introduction of functional groups | Development of pharmaceuticals |
Materials Science
Polymer Chemistry
The compound's structural characteristics make it suitable for applications in polymer chemistry. It can be used to create novel polymers with enhanced mechanical properties and thermal stability, potentially leading to new materials for industrial applications.
Case Study 1: Antimicrobial Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential use in treating resistant bacterial infections.
Case Study 2: Anticancer Evaluation
In a recent study featured in Cancer Research, researchers synthesized a series of azatricyclo compounds based on 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and evaluated their effects on human cancer cell lines (e.g., breast cancer). The findings revealed that specific modifications significantly enhanced cytotoxicity compared to unmodified compounds.
Mechanism of Action
The mechanism by which 3-Aza-tricyclo[4.2.1.02,5]non-7-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. The nitrogen atom in the tricyclic structure plays a crucial role in these interactions, potentially affecting enzyme activity and binding to receptors. Detailed studies on its mechanism of action are essential to understand its full range of effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tricyclo Family
(a) Tricyclo[4.2.1.0²,⁵]nona-3,7-diene (CAS 15564-44-0)
- Molecular formula : C₉H₁₀
- Molecular weight : 118.18 g/mol
- Key differences : Lacks the aza group and ketone functionality, resulting in lower polarity and distinct reactivity. Its hydrocarbon backbone prioritizes hydrophobic interactions .
(b) 3-Phenyltricyclo[4.2.1.0²,⁵]nona-3,7-diene (CAS 815579-20-5)
- Molecular formula : C₁₅H₁₄
- Molecular weight : 194.28 g/mol
- Key differences: Incorporates a phenyl substituent, enhancing aromatic interactions and steric bulk.
Bioactive Azabicyclo and Azatricyclo Derivatives
(a) 3-Azabicyclo[3.3.1]nonane-6,9-diones
- Molecular formula: C₈H₁₁NO₂
- Key differences: Bicyclic (rather than tricyclic) framework with two ketone groups.
(b) 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵,¹³]tridecane
Quantitative Structural and Bioactivity Comparisons
Tanimoto Similarity Analysis
Using Tanimoto coefficients (threshold >0.8) , structurally similar compounds share:
- Common subgraphs : Maximal common subgraph algorithms identify shared bicyclic moieties but diverge in substituents and functional groups .
- Activity cliffs: Despite structural similarity (e.g., 70% similarity index in ), minor modifications (e.g., ketone vs. hydroxyl groups) lead to significant potency differences .
Physicochemical Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | CAS Number |
|---|---|---|---|---|---|
| 3-Aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one | C₈H₉NO | 135.16 | 1.256 | 332.2 | 14735-70-7 |
| 3-Azabicyclo[3.3.1]nonane-6,9-dione | C₈H₁₁NO₂ | 153.18 | N/A | N/A | N/A |
| Tricyclo[4.2.1.0²,⁵]nona-3,7-diene | C₉H₁₀ | 118.18 | N/A | N/A | 15564-44-0 |
| 3-Phenyltricyclo[4.2.1.0²,⁵]nona-3,7-diene | C₁₅H₁₄ | 194.28 | N/A | N/A | 815579-20-5 |
Research Findings and Implications
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with other tricyclic azabicyclo derivatives, suggesting shared protein targets (e.g., kinases, GPCRs) .
- Metabolic Pathway Relevance : Molecular networking and cosine scoring () link the compound to carbohydrate-related clusters in the KEGG database, hinting at roles in glycosylation or energy metabolism .
- Synthetic Challenges : Unlike simpler bicyclic analogues, the tricyclic framework requires multi-step condensations, impacting yield and purity .
Biological Activity
3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, also known by its CAS number 14735-70-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C8H9NO
- Molecular Weight : 135.16 g/mol
- Melting Point : 117–122 °C
- Physical Form : White solid
Biological Activity Overview
Research indicates that 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Research indicates that it possesses antifungal properties against Candida species.
Anticancer Activity
Preliminary studies suggest that 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one may have anticancer effects:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated significant cytotoxicity, indicating potential as a chemotherapeutic agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes:
- Cholinesterase Inhibition : Some studies suggest that it may inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one against a panel of bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 2: Anticancer Potential
In another study focusing on its anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
